Dhx9-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

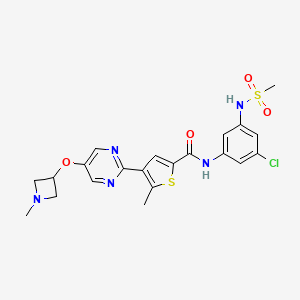

C21H22ClN5O4S2 |

|---|---|

Molecular Weight |

508.0 g/mol |

IUPAC Name |

N-[3-chloro-5-(methanesulfonamido)phenyl]-5-methyl-4-[5-(1-methylazetidin-3-yl)oxypyrimidin-2-yl]thiophene-2-carboxamide |

InChI |

InChI=1S/C21H22ClN5O4S2/c1-12-18(20-23-8-16(9-24-20)31-17-10-27(2)11-17)7-19(32-12)21(28)25-14-4-13(22)5-15(6-14)26-33(3,29)30/h4-9,17,26H,10-11H2,1-3H3,(H,25,28) |

InChI Key |

REJLULZCWIPZCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)NC2=CC(=CC(=C2)Cl)NS(=O)(=O)C)C3=NC=C(C=N3)OC4CN(C4)C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of DHX9-IN-4: A Technical Guide to a Novel Cancer Therapeutic Target

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of DHX9-IN-4, a novel inhibitor of the DExH-Box Helicase 9 (DHX9). Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of DHX9's role in oncogenesis and the therapeutic potential of its inhibition. While specific quantitative data for this compound is not publicly available, this guide draws upon extensive research into the function of DHX9 and the well-characterized effects of its inhibition by analogous compounds.

Executive Summary

DHX9 is a multifunctional helicase integral to numerous cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2][3] Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. This compound, also known as Compound 609, has been identified as an ATP-dependent inhibitor of DHX9.[4] This guide will explore the core mechanism by which inhibitors of DHX9, exemplified by the well-studied compound ATX968, exert their anti-cancer effects, providing a foundational understanding for the development of DHX9-targeted therapies.

The Role of DHX9 in Cancer

DHX9's cellular functions are extensive, encompassing the unwinding of DNA and RNA duplexes and the resolution of complex secondary structures like R-loops.[1][3] In the context of cancer, DHX9 can act as either an oncogene or a tumor suppressor, depending on the cellular environment and its interacting partners.[2][5] Notably, many tumors, particularly those with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR), exhibit a strong dependence on DHX9 for their proliferation and survival.[3] This dependency presents a therapeutic window for selective targeting of cancer cells.

The Core Mechanism of Action: DHX9 Inhibition

DHX9 inhibitors interfere with the enzyme's essential helicase activity.[6] this compound is categorized as an ATP-dependent inhibitor, suggesting it competes with ATP for binding to the helicase core, thereby preventing the conformational changes necessary for nucleic acid unwinding.[4] The consequences of this inhibition are multifaceted and lead to a cascade of events culminating in cancer cell death.

A key outcome of DHX9 inhibition is the accumulation of R-loops, which are three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA.[2][5] DHX9 is crucial for resolving these structures, and its inhibition leads to their persistence. This accumulation of R-loops triggers replication stress, DNA damage, and ultimately, cell cycle arrest and apoptosis.[3][7]

Signaling Pathways Implicated in DHX9 Inhibition

The cellular response to DHX9 inhibition involves the activation of key signaling pathways that govern cell fate. The accumulation of DNA damage resulting from unresolved R-loops activates the p53 and Retinoblastoma (RB1) tumor suppressor pathways.[8][9] Furthermore, DHX9 has been shown to be indispensable for the activation of the PI3K-AKT signaling pathway, which is critical for cell survival and proliferation.[10] Inhibition of DHX9 would therefore be expected to suppress this pro-survival pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2023154519A1 - Inhibitors of rna helicase dhx9 and uses thereof - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. DHX9 SUMOylation is required for the suppression of R-loop-associated genome instability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. uniprot.org [uniprot.org]

- 10. academic.oup.com [academic.oup.com]

The Function of Dhx9-IN-4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional enzyme integral to numerous cellular processes. Its ability to unwind DNA and RNA duplexes, as well as complex secondary structures like R-loops and G-quadruplexes, places it at the crossroads of DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2] Dysregulation of DHX9 has been implicated in various malignancies, including colorectal cancer, acute myeloid leukemia, and small cell lung cancer, making it an attractive therapeutic target.[3][4][5]

Dhx9-IN-4 is described as an ATP-dependent inhibitor of DHX9, holding potential for cancer research.[6] This guide provides a comprehensive overview of the function of DHX9 and the inhibitory mechanisms of compounds targeting it, with a focus on the implications for drug development. Due to the limited publicly available data specifically for this compound, this report includes representative quantitative data and experimental protocols for other selective DHX9 inhibitors to provide a thorough understanding of the field.

Core Function of DHX9

DHX9 is a versatile helicase that utilizes the energy from nucleotide triphosphate (NTP) hydrolysis to unwind a variety of nucleic acid structures.[1][7] It translocates along nucleic acid strands in a 3' to 5' direction.[1] Its functions are critical for:

-

DNA Replication and Repair: DHX9 interacts with key replication and repair proteins such as BRCA1 and PCNA.[1] It is involved in the homologous recombination (HR) pathway for DNA double-strand break repair by facilitating D-loop extension.[8][9]

-

Transcription and RNA Processing: As a transcriptional coactivator, DHX9 bridges RNA Polymerase II with various transcription factors.[2] It also plays a role in pre-mRNA splicing.[10]

-

Innate Immune Response: DHX9 can act as a sensor for viral nucleic acids, triggering innate immune responses. Conversely, loss of DHX9 can also induce an interferon response through the accumulation of double-stranded RNA (dsRNA).[5]

-

Maintenance of Genomic Stability: By resolving R-loops and other non-canonical DNA structures, DHX9 prevents replication stress and DNA damage.[1][5]

This compound and Other DHX9 Inhibitors

Quantitative Data for Selective DHX9 Inhibitors

The following table summarizes key quantitative data for various selective DHX9 inhibitors, providing a benchmark for the evaluation of novel compounds like this compound.

| Inhibitor/Compound | Assay Type | Target | Cell Line(s) | IC50 / EC50 / IP / K_D_ | Citation(s) |

| Exemplified Compound (Ex 83 pg 99) | ADP-Glo | Recombinant human DHX9 | - | IP = 0.0029 µM | [4] |

| Exemplified Compound (Ex 83 pg 99) | TaqMan multiplex qPCR | DHX9-mediated circBRIP1 mRNA | HCT 116 | EC50 = 0.0008 µM | [4] |

| Exemplified Compound (Ex 83 pg 99) | Celltiter-Glo (Antiproliferative) | Cell Proliferation | LS411N | IC50 = 0.0036 µM | [4] |

| Exemplified Compound (Ex 83 pg 99) | Celltiter-Glo (Antiproliferative) | Cell Proliferation | H747 | IC50 ≤ 10 µM | [4] |

| Enoxacin | MTT (Antiproliferative) | Cell Proliferation | A549 | IC50 = 25.52 µg/ml | [11] |

| Enoxacin | MTT (Antiproliferative) | Cell Proliferation | NC-shRNA-A549 | IC50 = 28.66 µg/ml | [11] |

| Enoxacin | MTT (Antiproliferative) | Cell Proliferation | DHX9-shRNA-A549 | IC50 = 49.04 µg/ml | [11] |

| Compound 1 | DHX9 Unwinding Assay | DHX9 Helicase Activity | - | IC50 = 21.4 µM | [12] |

| DHX9-IN2 | Cell Counting Kit-8 (Antiproliferative) | Cell Proliferation | AML Cell Lines | 0.025–2.56 µM (concentration range) | [3] |

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of DHX9 inhibitors. Below are summaries of key experimental protocols used in the characterization of such compounds.

DHX9 ATPase Activity Assay (ADP-Glo)

This assay quantifies the amount of ADP produced as a result of DHX9's ATP hydrolysis activity, which is a direct measure of its enzymatic function.

-

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formation. In the first step, after the helicase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to detect the newly synthesized ATP. The light generated is proportional to the ADP concentration, which in turn is proportional to the helicase activity.

-

Protocol Outline:

-

Recombinant human DHX9 is incubated with the test compound (e.g., an exemplified compound from Accent Therapeutics) at various concentrations.[4]

-

The reaction is initiated by the addition of ATP and a suitable nucleic acid substrate (e.g., dsRNA).

-

The reaction is allowed to proceed for a defined period at an optimal temperature.

-

The ADP-Glo™ Reagent is added to stop the reaction and eliminate unused ATP.

-

The Kinase Detection Reagent is added, and the mixture is incubated to allow for the conversion of ADP to ATP and the subsequent generation of a luminescent signal.

-

Luminescence is measured using a plate reader. The signal is inversely correlated with the inhibitory activity of the compound.

-

Data are analyzed to determine the inflection point (IP) or IC50 value.[4]

-

DHX9 Helicase Unwinding Assay

This assay directly measures the ability of DHX9 to unwind a double-stranded nucleic acid substrate.

-

Principle: A fluorescently labeled, double-stranded DNA or RNA substrate is used. One strand is typically labeled with a fluorophore and the other with a quencher. In the double-stranded form, the fluorescence is quenched. Upon unwinding by DHX9, the strands separate, leading to an increase in fluorescence.

-

Protocol Outline:

-

A dsRNA or dsDNA substrate with a 3' overhang is prepared with a fluorophore and a quencher on opposite strands.

-

Recombinant DHX9 is pre-incubated with the test inhibitor at various concentrations.[12]

-

The unwinding reaction is initiated by adding the fluorescently labeled substrate and ATP.

-

The increase in fluorescence is monitored over time using a fluorescence plate reader.

-

The initial rate of the reaction is calculated and plotted against the inhibitor concentration to determine the IC50 value.[12]

-

Cellular Proliferation Assay (CellTiter-Glo® or MTT)

This assay assesses the effect of DHX9 inhibition on the growth and viability of cancer cell lines.

-

Principle:

-

CellTiter-Glo®: This luminescent assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

-

MTT: This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

-

-

Protocol Outline (MTT example):

-

Cancer cells (e.g., A549) are seeded in 96-well plates and allowed to adhere overnight.[11]

-

The cells are treated with a range of concentrations of the DHX9 inhibitor (e.g., enoxacin) for a specified period (e.g., 48 hours).[11]

-

The MTT reagent is added to each well, and the plates are incubated to allow for formazan crystal formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

Cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[11]

-

Chromatin Immunoprecipitation (ChIP)

ChIP is used to investigate the interaction of DHX9 with specific genomic regions in cells.

-

Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and the protein of interest (DHX9) is immunoprecipitated using a specific antibody. The associated DNA is then purified and identified by quantitative PCR (qPCR) or sequencing.

-

Protocol Outline:

-

Cells are treated with a cross-linking agent (e.g., formaldehyde) to fix protein-DNA interactions.[13][14]

-

The cells are lysed, and the chromatin is fragmented by sonication or enzymatic digestion.[13]

-

An antibody specific to DHX9 is used to immunoprecipitate the DHX9-chromatin complexes.[13][14]

-

The cross-links are reversed, and the proteins are digested.

-

The purified DNA is analyzed by qPCR using primers for specific target gene promoters or other genomic regions of interest to determine the enrichment of DHX9 at these sites.[13][14]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving DHX9 and a typical experimental workflow for inhibitor characterization.

Caption: Key signaling pathways involving DHX9 in cellular processes.

Caption: A typical workflow for the identification and characterization of DHX9 inhibitors.

Conclusion

DHX9 is a critical enzyme involved in fundamental cellular processes, and its dysregulation is a hallmark of several cancers. The development of potent and selective inhibitors, such as this compound, represents a promising therapeutic strategy. While detailed data for this compound remains limited in the public domain, the methodologies and quantitative benchmarks established for other DHX9 inhibitors provide a robust framework for its evaluation. Further research into the specific interactions of this compound with its target and its effects on cellular pathways will be crucial in advancing its potential as a clinical candidate. This guide provides a foundational understanding for researchers and drug developers working on the inhibition of DHX9 as a novel approach to cancer therapy.

References

- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. DHX9 as a prognostic biomarker and its biological roles in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accent Therapeutics discovers new DHX9 inhibitors | BioWorld [bioworld.com]

- 5. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. accenttx.com [accenttx.com]

- 8. researchgate.net [researchgate.net]

- 9. The DHX9 helicase interacts with human DNA Polymerase δ4 and stimulates its activity in D-loop extension synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DHX9 helicase promotes R-loop formation in cells with impaired RNA splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DHX9 helicase is involved in preventing genomic instability induced by alternatively structured DNA in human cells - PMC [pmc.ncbi.nlm.nih.gov]

Dhx9-IN-4 as a DHX9 Helicase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional enzyme crucial to numerous cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability. Its ability to unwind DNA and RNA duplexes, as well as complex secondary structures like R-loops, positions it as a critical regulator of nucleic acid metabolism. Dysregulation of DHX9 has been implicated in the progression of various malignancies, making it an attractive therapeutic target in oncology. Dhx9-IN-4 is an ATP-dependent inhibitor of DHX9, showing potential for research and development in cancer therapeutics. This document provides an in-depth technical overview of DHX9 inhibition, focusing on the characterization and experimental validation of DHX9 inhibitors.

Quantitative Data for DHX9 Inhibitors

While specific quantitative data for this compound is not publicly available, this section presents data for other known DHX9 inhibitors, ATX968 and enoxacin, to provide a comparative context for researchers.

| Inhibitor | Assay Type | Target | Metric | Value | Reference |

| ATX968 | Biochemical Helicase Assay | Human DHX9 | IC50 | 8 nM | [1][2] |

| ATX968 | Surface Plasmon Resonance (SPR) | Human DHX9 | Kd | 1.3 nM | [1] |

| ATX968 | Cellular Assay (circBRIP1 induction) | Endogenous DHX9 | EC50 | 101 nM | [1] |

| ATX968 | Cellular Assay (circAKR1A induction) | Endogenous DHX9 | EC50 | 95 nM | [1] |

| ATX968 | Cellular Assay (circDKC1 induction) | Endogenous DHX9 | EC50 | 236 nM | [1] |

| Enoxacin | Cell Proliferation Assay | A549 cells | IC50 | 25.52 µg/mL | |

| Enoxacin | Cell Proliferation Assay | NC-shRNA-A549 cells | IC50 | 28.66 µg/mL | |

| Enoxacin | Cell Proliferation Assay | DHX9-shRNA-A549 cells | IC50 | 49.04 µg/mL |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of DHX9 inhibitors. Below are representative protocols for biochemical and cellular assays.

DHX9 Helicase Activity Assay (Fluorogenic)

This assay is designed to screen for DHX9 inhibitors by measuring the unwinding of a fluorophore/quencher-labeled RNA duplex.

-

Principle: A double-stranded RNA substrate is labeled with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., Black Hole Quencher, BHQ) on the other. In its duplex form, the quencher suppresses the fluorophore's signal. Upon addition of DHX9 and ATP, the helicase unwinds the RNA, separating the strands and leading to an increase in fluorescence. Inhibitors of DHX9 will prevent this unwinding, resulting in a lower fluorescence signal.

-

Materials:

-

Purified recombinant DHX9 protein

-

Fluorogenic RNA substrate (e.g., TAMRA/BHQ labeled)

-

Assay Buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)

-

ATP solution

-

Test compound (e.g., this compound)

-

384-well black plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the assay buffer.

-

Add the test compound to the appropriate wells.

-

Add the purified DHX9 protein and the fluorogenic RNA substrate to all wells.

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound binding.

-

Initiate the reaction by adding a solution of ATP.

-

Immediately begin kinetic reading of fluorescence intensity (e.g., λex = 560 nm, λem = 585 nm) at regular intervals for a set duration (e.g., 60 minutes).

-

The rate of fluorescence increase is proportional to DHX9 helicase activity.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

-

DHX9 ATPase Activity Assay (Luminescent)

This assay measures the ATP hydrolysis activity of DHX9, which is coupled to its helicase function.

-

Principle: DHX9 utilizes the energy from ATP hydrolysis to unwind nucleic acid duplexes, producing ADP. The amount of ADP produced is quantified using a commercial kit (e.g., ADP-Glo™), which involves enzymatic steps that convert ADP to ATP, followed by a luciferase-luciferin reaction that generates a luminescent signal proportional to the initial ADP concentration. Inhibitors of DHX9's ATPase activity will result in a lower luminescent signal.

-

Materials:

-

Purified recombinant DHX9 protein

-

dsRNA or other suitable nucleic acid substrate

-

Assay Buffer (similar to the helicase assay)

-

ATP solution

-

Test compound

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well white plates

-

Luminescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 384-well plate, add the assay buffer, test compound, DHX9 protein, and nucleic acid substrate.

-

Incubate to allow for compound binding.

-

Initiate the reaction by adding ATP and incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the amount of ADP produced by following the protocol of the ADP-Glo™ kit. This typically involves adding the ADP-Glo™ reagent, incubating, then adding the Kinase Detection Reagent and incubating again.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition and determine the IC50 value.

-

Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of a DHX9 inhibitor on the viability and proliferation of cancer cells.

-

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Cell culture medium and supplements

-

Test compound

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Spectrophotometer

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow for formazan crystal formation.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

-

The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

DHX9 is a key player in multiple intracellular signaling pathways, particularly those related to innate immunity and the DNA damage response.

Caption: DHX9's role in innate immune signaling via dsRNA sensing.

Caption: DHX9's function in maintaining genomic stability by resolving R-loops.

Experimental Workflow

The characterization of a novel DHX9 inhibitor like this compound follows a structured workflow from initial screening to in vivo validation.

Caption: A typical workflow for the characterization of a DHX9 inhibitor.

References

Dhx9-IN-4 and R-loop Formation: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the role of the ATP-dependent RNA helicase DHX9 in R-loop metabolism and the impact of its inhibition by the small molecule Dhx9-IN-4. R-loops are three-stranded nucleic acid structures, comprising a DNA:RNA hybrid and a displaced single-stranded DNA, that are critical for various cellular processes but can also be a source of genomic instability. DHX9 has a dual, context-dependent role in both the formation and resolution of R-loops.[1][2][3][4][5][6] Inhibition of DHX9's enzymatic activity by compounds such as this compound presents a promising therapeutic strategy, particularly in oncology.[7][8] This document details the molecular mechanisms of DHX9, the consequences of its inhibition on R-loop accumulation, and provides detailed experimental protocols for investigating these processes. The information is intended for researchers, scientists, and drug development professionals working in the fields of oncology, genome stability, and molecular biology.

Introduction to DHX9 and R-loops

1.1. The Multifaceted Role of DHX9

DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a highly conserved enzyme that participates in a wide array of cellular processes by unwinding DNA and RNA secondary structures.[4][9][10] Its functions are integral to DNA replication, transcription, translation, RNA processing and transport, and the maintenance of genomic stability.[4][10][11][12] DHX9 is an ATP-dependent helicase that can resolve various nucleic acid structures, including double-stranded RNA (dsRNA), DNA:RNA hybrids (R-loops), and G-quadruplexes.[11][13][14]

The impact of DHX9 on cellular function is often context-dependent, and its dysregulation is implicated in several diseases, most notably cancer.[9][15] Elevated expression of DHX9 is observed in multiple cancer types, including colorectal, lung, and breast cancers, and is often associated with poor prognosis.[11] This has made DHX9 an attractive target for therapeutic intervention.[7][11]

1.2. R-loops: Formation, Function, and Threat

R-loops are three-stranded nucleic acid structures that form during transcription when the nascent RNA transcript hybridizes with the template DNA strand, leaving the non-template strand displaced as single-stranded DNA.[16][17] These structures are not merely transcriptional byproducts but play significant roles in various physiological processes, including mitochondrial DNA replication, immunoglobulin class switching, and the regulation of gene expression.[3][16][17]

However, the persistence of R-loops can pose a significant threat to genome integrity.[1][2][5][6] They can impede the progression of replication forks, leading to replication stress, DNA double-strand breaks (DSBs), and genomic instability.[16] Consequently, the formation and resolution of R-loops are tightly regulated processes.

The Dichotomous Role of DHX9 in R-loop Metabolism

DHX9 exhibits a complex and seemingly contradictory role in R-loop biology, acting as both a promoter and a resolver of these structures.

2.1. DHX9 as a Promoter of R-loop Formation

Evidence suggests that DHX9 can facilitate the formation of R-loops by unwinding the nascent RNA strand. This action is thought to generate a free RNA end that can then invade the DNA duplex to form a DNA:RNA hybrid.[1][2][3][4][5][6] This activity is particularly pronounced in cells with impaired RNA processing or splicing.[1][2][5][6] In the absence of splicing factors that would normally bind the nascent RNA, the prolonged association of DHX9 with RNA Polymerase II can lead to increased R-loop formation.[1][2][5][6]

2.2. DHX9 as a Resolver of R-loops

Conversely, DHX9 is also a key player in the resolution of R-loops. Its helicase activity allows it to unwind the RNA from the DNA template in a DNA:RNA hybrid, thereby dismantling the R-loop structure.[17] This function is crucial for preventing the accumulation of aberrant R-loops that can lead to genomic instability. DHX9's ability to resolve R-loops is particularly important at transcription termination sites and in response to genotoxic stress.

The dual functionality of DHX9 suggests a model where its activity is tightly regulated and dependent on its interaction with other cellular factors and the transcriptional context.

This compound: A Small Molecule Inhibitor of DHX9

3.1. Mechanism of Action

This compound is an ATP-dependent inhibitor of DHX9.[8] By binding to the helicase, it interferes with the enzyme's ability to hydrolyze ATP, a process essential for its unwinding activity.[7] This inhibition effectively locks DHX9 in an inactive state, preventing it from resolving nucleic acid secondary structures, including R-loops.[7]

3.2. Cellular Consequences of DHX9 Inhibition

Inhibition of DHX9 by small molecules like this compound is expected to lead to a net increase in R-loop accumulation due to the blockage of its resolution activity. This accumulation of R-loops can trigger a cascade of cellular events, including:

-

Replication Stress: Increased R-loops can stall and collapse replication forks, leading to replication stress.[11][12]

-

DNA Damage: The unresolved R-loops and subsequent replication stress can result in DNA double-strand breaks, activating the DNA damage response (DDR) pathway.

-

Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage can trigger cell cycle checkpoints and, if the damage is irreparable, lead to programmed cell death (apoptosis).[11][12]

-

Activation of Innate Immunity: Aberrant accumulation of nucleic acid structures, including R-loops and dsRNA, can be recognized by cellular sensors, leading to the activation of an antiviral-like innate immune response.

These cellular consequences make DHX9 inhibitors like this compound promising candidates for cancer therapy, particularly in tumors with a high reliance on DHX9 for survival, such as those with microsatellite instability.[11][12]

Quantitative Data on DHX9 Inhibition and R-loop Formation

While specific quantitative data for this compound is not publicly available in the searched literature, the effects of DHX9 depletion or inhibition by other compounds provide a strong basis for expected outcomes. The following table summarizes representative quantitative data from studies involving DHX9 knockdown or inhibition.

| Experimental System | Method of DHX9 Inhibition | Measured Parameter | Observed Effect | Reference |

| HeLa Cells | siRNA knockdown | R-loop levels (DRIP-qPCR at β-actin locus) | Significant increase in R-loops upon treatment with camptothecin. | |

| Small Cell Lung Cancer Cells | shRNA knockdown | R-loop levels (S9.6 immunofluorescence) | Increased accumulation of R-loop structures. | |

| Ewing Sarcoma Cells | siRNA knockdown | Gene expression (RNA-seq) | Widespread regulation of gene expression, with 58% of regulated genes being downregulated. | |

| Human Diploid Fibroblasts | shRNA knockdown | Senescence-associated β-galactosidase levels | Elevation of senescence markers. | |

| Colorectal Cancer Cells (MSI-H) | siRNA knockdown | Cell Proliferation | Strong reduction in proliferation and survival. | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on R-loop formation and cellular processes.

5.1. DNA-RNA Immunoprecipitation followed by Sequencing (DRIP-seq)

This protocol is a gold-standard method for the genome-wide mapping of R-loops.

Objective: To identify and quantify R-loop-containing regions in the genome of cells treated with this compound compared to a vehicle control.

Materials:

-

Cell culture reagents

-

This compound (and vehicle control, e.g., DMSO)

-

DNA extraction kit

-

Restriction enzymes (e.g., HindIII, EcoRI, BsrGI, XbaI)

-

S9.6 antibody (anti-DNA:RNA hybrid)

-

Protein A/G magnetic beads

-

RNase H

-

Buffers (IP buffer, wash buffers, elution buffer)

-

DNA purification kit

-

Next-generation sequencing library preparation kit

-

High-throughput sequencer

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include a vehicle-only control.

-

Genomic DNA Extraction: Gently extract high-molecular-weight genomic DNA from treated and control cells. Avoid harsh vortexing to minimize R-loop disruption.

-

Restriction Digestion: Fragment the genomic DNA using a cocktail of restriction enzymes.

-

Immunoprecipitation:

-

Incubate the fragmented DNA with the S9.6 antibody to allow binding to R-loops.

-

Add Protein A/G magnetic beads to capture the antibody-DNA:RNA hybrid complexes.

-

Wash the beads extensively to remove non-specifically bound DNA.

-

-

Elution: Elute the immunoprecipitated DNA:RNA hybrids from the beads.

-

RNase H Treatment (Negative Control): In a parallel control experiment, treat a portion of the immunoprecipitated sample with RNase H to specifically degrade the RNA component of the R-loops. This will confirm the specificity of the S9.6 antibody.

-

DNA Purification: Purify the eluted DNA.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the immunoprecipitated DNA and an input control (a fraction of the fragmented DNA before immunoprecipitation). Perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and identify enriched regions (peaks) in the this compound treated samples compared to the control. The RNase H-treated sample should show a significant reduction in signal at these peaks.

5.2. Immunofluorescence Staining for R-loops

This method allows for the visualization and quantification of R-loop levels at the single-cell level.

Objective: To visualize and quantify changes in nuclear R-loop intensity in cells treated with this compound.

Materials:

-

Cells grown on coverslips

-

This compound (and vehicle control)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

S9.6 primary antibody

-

Fluorescently-labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with this compound and vehicle control as described above.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them to allow antibody entry.

-

Blocking: Block non-specific antibody binding sites with blocking solution.

-

Primary Antibody Incubation: Incubate the cells with the S9.6 primary antibody.

-

Secondary Antibody Incubation: After washing, incubate with a fluorescently-labeled secondary antibody.

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of the S9.6 signal within the nucleus for a large population of cells in each condition.

5.3. DHX9 Helicase Activity Assay

This biochemical assay directly measures the enzymatic activity of DHX9 and can be used to determine the potency of this compound.

Objective: To determine the IC50 of this compound for DHX9 helicase activity.

Materials:

-

Recombinant human DHX9 protein

-

DHX9 helicase assay kit (e.g., from BPS Bioscience)[16] containing a fluorogenic RNA substrate (e.g., a dsRNA with a fluorophore and a quencher on opposite strands)

-

ATP

-

Assay buffer

-

This compound at various concentrations

-

Microplate reader

Procedure:

-

Prepare Reactions: In a microplate, prepare reactions containing assay buffer, ATP, and the fluorogenic RNA substrate.

-

Add Inhibitor: Add serial dilutions of this compound to the wells. Include a no-inhibitor control.

-

Initiate Reaction: Add the recombinant DHX9 enzyme to each well to start the unwinding reaction.

-

Measure Fluorescence: Incubate the plate at the recommended temperature and measure the increase in fluorescence over time using a microplate reader. The unwinding of the dsRNA substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Data Analysis: Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value of this compound.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and relationships discussed in this guide.

Caption: Dual role of DHX9 in R-loop metabolism.

Caption: Cellular consequences of DHX9 inhibition by this compound.

References

- 1. ora.ox.ac.uk [ora.ox.ac.uk]

- 2. DHX9 helicase promotes R-loop formation in cells with impaired RNA splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. DHX9 SUMOylation is required for the suppression of R-loop-associated genome instability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Genome-wide mapping of native co-localized G4s and R-loops in living cells [elifesciences.org]

- 8. The DHX9 helicase interacts with human DNA Polymerase δ4 and stimulates its activity in D-loop extension synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Human DHX9 helicase preferentially unwinds RNA-containing displacement loops (R-loops) and G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. DDX17 helicase promotes resolution of R-loop-mediated transcription–replication conflicts in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 16. RNA/DNA Hybrid Interactome Identifies DXH9 as a Molecular Player in Transcriptional Termination and R-Loop-Associated DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High-resolution, strand-specific R-loop mapping via S9.6-based DNA:RNA ImmunoPrecipitation and high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Biological Activity of Dhx9-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the biological activity of Dhx9-IN-4, a small molecule inhibitor of the DExH-box helicase 9 (DHX9). DHX9 is a multifunctional enzyme integral to numerous cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability. Its dysregulation is implicated in various pathologies, notably cancer and viral infections, rendering it a compelling therapeutic target. This compound, also known as Compound 609, functions as an ATP-dependent inhibitor of DHX9's helicase activity.[1] This guide summarizes the known biological functions of DHX9, the anticipated mechanism of action of this compound, and provides detailed protocols for key experimental assays used to characterize the activity of DHX9 inhibitors.

The Multifaceted Role of DHX9 in Cellular Homeostasis

DHX9, also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a highly conserved enzyme that unwinds DNA and RNA secondary structures in a 3' to 5' direction.[2][3] This activity is powered by the hydrolysis of ATP and is essential for a multitude of cellular functions:

-

DNA Replication and Repair: DHX9 is involved in the initiation of DNA replication and the resolution of R-loops (three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA), which can otherwise lead to replication stress and genomic instability.[2][4] It interacts with key proteins in the DNA damage response, including BRCA1 and proteins of the homologous recombination pathway, to facilitate DNA repair.[5][6]

-

Transcription and Translation: As a transcriptional coactivator, DHX9 interacts with transcription factors and RNA polymerase II to regulate gene expression.[3][4] It also plays a role in the translation of specific mRNAs.[2]

-

RNA Processing and Transport: DHX9 is involved in various aspects of RNA metabolism, including pre-mRNA splicing and the processing of microRNAs.[2]

-

Innate Immunity and Viral Replication: DHX9 can act as a sensor for viral nucleic acids, triggering an innate immune response.[7] Conversely, many viruses hijack DHX9 to facilitate their own replication and translation.[2][7]

Given its central role in these fundamental processes, the inhibition of DHX9 presents a promising therapeutic strategy for diseases characterized by uncontrolled cell proliferation and genomic instability, such as cancer.

This compound: An ATP-Dependent Inhibitor of DHX9

This compound is a small molecule identified as an ATP-dependent inhibitor of DHX9.[1] This mode of action suggests that this compound likely interferes with the binding of ATP to the helicase domain of DHX9, thereby preventing the conformational changes required for its unwinding activity.[7] The inhibition of DHX9's enzymatic function is expected to induce a cascade of cellular effects, including:

-

Induction of Replication Stress: By preventing the resolution of R-loops and other complex DNA structures, inhibition of DHX9 can lead to stalled replication forks and DNA damage.[8]

-

Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage and replication stress can trigger cell cycle checkpoints and, ultimately, programmed cell death (apoptosis), particularly in cancer cells that are highly dependent on DHX9 for their survival.[8]

-

Modulation of Gene Expression: Inhibition of DHX9's role in transcription can alter the expression of genes critical for cancer cell proliferation and survival.[9]

The selective targeting of cancer cells by DHX9 inhibitors may be attributed to their heightened reliance on DHX9 to manage the increased replication stress and genomic instability inherent to malignant transformation.[8]

Quantitative Data on DHX9 Inhibitors

While specific quantitative data for this compound is not publicly available, the following table summarizes reported activity for other known DHX9 inhibitors to provide a comparative context for researchers.

| Inhibitor | Assay Type | Target | Reported Value | Reference |

| ATX968 | Unwinding Assay | DHX9 | IC50 = 21.4 µM (for initial hit compound 1) | [10] |

| ATPase Assay | DHX9 | EC50 = 2.9 µM (for initial hit compound 1) | [10] | |

| Cell Proliferation (LS411N) | DHX9 | IC50 = 0.663 µM | [11] | |

| Enoxacin | Cell Proliferation (A549) | DHX9 (indirect) | IC50 = 25.52 µg/ml | [9] |

| Cell Proliferation (DHX9-shRNA-A549) | DHX9 (indirect) | IC50 = 49.04 µg/ml | [9] |

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the biological activity of DHX9 inhibitors like this compound.

DHX9 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of DHX9, which is coupled to its helicase function. Inhibition of ATPase activity is a primary indicator of inhibitor efficacy.

Principle: The assay quantifies the amount of ADP produced from ATP hydrolysis by DHX9 in the presence of a nucleic acid substrate. The amount of ADP is measured using a commercially available kit, such as ADP-Glo™, which generates a luminescent signal proportional to the ADP concentration.[12][13]

Protocol:

-

Reagents:

-

Purified recombinant human DHX9 protein (e.g., amino acids 150-1150).[12]

-

Assay Buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl2, 1 mM DTT, 0.01% Tween 20, 0.01% BSA.[14]

-

DHX9 substrate: A double-stranded RNA or DNA substrate.[12]

-

ATP solution.[12]

-

ADP-Glo™ Kinase Assay kit (or equivalent).

-

Test inhibitor (this compound) at various concentrations.

-

-

Procedure (384-well plate format):

-

Add 2.5 µL of test inhibitor diluted in assay buffer to the wells.

-

Add 5 µL of DHX9 enzyme (e.g., final concentration of 1 nM) in assay buffer to all wells.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 2.5 µL of a solution containing the DHX9 substrate (e.g., final concentration of 50 ng/µL) and ATP (e.g., final concentration of 100 µM) in assay buffer.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect the generated ADP by adding 10 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.

-

DHX9 Helicase Unwinding Assay

This assay directly measures the ability of DHX9 to unwind a double-stranded nucleic acid substrate.

Principle: A fluorescently labeled, double-stranded DNA or RNA substrate is incubated with DHX9. The unwinding of the duplex separates a fluorophore from a quencher on the opposite strand, resulting in an increase in fluorescence signal.

Protocol:

-

Reagents:

-

Purified recombinant human DHX9 protein.

-

Helicase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA.

-

Fluorescently labeled helicase substrate (e.g., a forked DNA duplex with a 3' overhang, labeled with a fluorophore like FAM on one strand and a quencher like dabcyl on the other).

-

ATP solution.

-

Test inhibitor (this compound) at various concentrations.

-

-

Procedure (384-well plate format):

-

Add test inhibitor diluted in helicase assay buffer to the wells.

-

Add DHX9 enzyme (e.g., final concentration of 10 nM) in helicase assay buffer to all wells.

-

Add the fluorescently labeled helicase substrate (e.g., final concentration of 10 nM) in helicase assay buffer.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding ATP (e.g., final concentration of 2 mM) in helicase assay buffer.

-

Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes) using a fluorescence plate reader.

-

-

Data Analysis:

-

Determine the initial rate of the unwinding reaction for each inhibitor concentration.

-

Calculate the percentage of inhibition of the reaction rate relative to a DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizing DHX9's Mechanism and Inhibition

The following diagrams illustrate the core functions of DHX9 and the proposed mechanism of action for an inhibitor like this compound.

Conclusion

This compound represents a valuable tool for investigating the multifaceted roles of DHX9 in cellular biology and for exploring the therapeutic potential of DHX9 inhibition. This guide provides a foundational understanding of its biological context and the experimental approaches required for its characterization. Further studies are warranted to elucidate the precise quantitative activity, selectivity, and cellular effects of this compound to fully assess its potential as a lead compound in drug discovery programs targeting cancer and other diseases associated with DHX9 dysregulation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The DHX9 helicase interacts with human DNA polymerase δ4 and stimulates its activity in D-loop extension synthesis. [vivo.weill.cornell.edu]

- 6. researchgate.net [researchgate.net]

- 7. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. accenttx.com [accenttx.com]

The Role of DHX9 Inhibition in Viral Replication: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, specific information regarding a compound designated "Dhx9-IN-4" and its direct effects on viral replication is not present in the public scientific literature. This guide, therefore, focuses on the broader and well-documented role of the DE-D-box helicase 9 (DHX9) in viral life cycles and the therapeutic potential of its inhibition, drawing upon data from genetic knockdown and general inhibitor studies. This information serves as a foundational resource for understanding the consequences of targeting DHX9 in the context of viral infections.

Introduction to DHX9

DE-D-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional enzyme crucial to numerous cellular processes.[1][2] It utilizes the energy from ATP hydrolysis to unwind DNA and RNA duplexes, as well as more complex nucleic acid structures like R-loops and G-quadruplexes.[2][3] This activity implicates DHX9 in a wide array of functions, including DNA replication, transcription, translation, RNA processing and transport, and the maintenance of genomic stability.[2][4] Given its central role in cellular nucleic acid metabolism, it is a key host protein that is often exploited by viruses to facilitate their own replication.[1][2] However, DHX9 also participates in the host's innate immune response against viral infections, creating a complex, dual role in virology.[2][5]

The Dichotomous Role of DHX9 in Viral Replication

DHX9's involvement in viral infections is multifaceted, with evidence supporting both pro-viral and anti-viral functions depending on the virus and the cellular context.

Pro-viral Activities

Many viruses hijack DHX9 to aid in various stages of their life cycle. DHX9 has been shown to be essential for the optimal replication of a range of RNA and DNA viruses, including HIV-1, Hepatitis C Virus (HCV), Influenza A, and Epstein-Barr virus (EBV).[2][5][6] Its pro-viral functions are diverse and include:

-

Enhancing Viral Gene Expression: DHX9 can facilitate the transcription and translation of viral genes. For instance, it interacts with the HIV-1 TAR RNA element to stimulate viral transcription.[2]

-

Aiding Viral Replication Complex Formation: In Chikungunya virus (CHIKV) infection, DHX9 is recruited to the viral replication complexes and is a binding partner of the non-structural protein nsP3, which is essential for viral RNA translation.[7]

-

Facilitating Viral RNA Transport: DHX9 can mediate the nuclear export of viral RNAs.[2]

Anti-viral Activities

Conversely, DHX9 is also an important component of the host's innate immune system, acting as a sensor for viral nucleic acids and participating in the antiviral response.[2][8] Its anti-viral functions include:

-

Sensing Viral dsRNA: DHX9 can recognize double-stranded RNA (dsRNA), a common intermediate in the replication of many viruses, and trigger an interferon (IFN) response.[5][8]

-

Formation of Antiviral Granules: During infection with poxviruses like Myxoma virus (MYXV), DHX9 relocates from the nucleus to the cytoplasm and forms unique "DHX9 antiviral granules."[6][9] These granules sequester viral components, thereby restricting viral replication.[6][9]

-

Stimulating NF-κB-mediated Immunity: In response to DNA virus infection, nuclear DHX9 can promote the transcriptional activation of antiviral cytokines through its interaction with NF-κB (p65) and RNA Polymerase II.[10]

Mechanism of DHX9 Inhibitors

DHX9 inhibitors are an emerging class of therapeutic agents.[1] They function by interfering with the enzymatic activity of the DHX9 protein.[1] The primary mechanism of action involves binding to the DHX9 protein and preventing the hydrolysis of ATP, which is essential for its helicase activity.[1] This can be achieved in several ways, such as blocking the ATP-binding site or inducing conformational changes that render the enzyme inactive.[1] By halting the unwinding of nucleic acid structures, these inhibitors disrupt the cellular and viral processes that depend on DHX9.[1]

Effects of DHX9 Inhibition on Viral Replication

Studies involving the targeted knockdown or depletion of DHX9 provide insights into the potential effects of a pharmacological inhibitor like a hypothetical "this compound".

Quantitative Data from DHX9 Depletion Studies

The following tables summarize the quantitative effects of DHX9 knockdown on the replication of various viruses.

| Virus | Cell Type | Effect of DHX9 Knockdown | Fold Change in Viral Titer/Replication | Reference |

| Myxoma Virus (MYXV) | Human Cancer Cells | Enhanced viral late protein synthesis and progeny formation | Enhanced Replication | [6][9] |

| Epstein-Barr Virus (EBV) | 293 cells with 2089 EBV BACmid | Increased infectious virion production | 4-fold increase in infectious titer | [5] |

| MHV-68 (DNA virus) | NIH3T3 fibroblasts | Enhanced viral protein expression and genome replication | Increased virus titers | [10] |

Signaling Pathways and Logical Relationships

The interplay between DHX9, viral components, and the host immune system can be visualized through signaling pathway diagrams.

Caption: Pro-viral role of DHX9 in the viral life cycle.

Caption: Anti-viral functions of DHX9 in the host immune response.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on DHX9 and viral replication.

siRNA-mediated Knockdown of DHX9

-

Objective: To deplete endogenous DHX9 to study its role in viral replication.

-

Procedure:

-

Seed target cells (e.g., HeLa, NIH3T3, or specific cancer cell lines) in 6-well or 12-well plates to achieve 50-70% confluency at the time of transfection.

-

Prepare siRNA complexes using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions. Use a non-targeting control siRNA as a negative control.

-

Transfect the cells with the siRNA complexes and incubate for 48-72 hours.

-

Verify the knockdown efficiency by Western blotting and/or qRT-PCR using antibodies and primers specific for DHX9.

-

Infect the DHX9-depleted and control cells with the virus of interest at a specific multiplicity of infection (MOI).

-

At various time points post-infection, collect cell lysates and supernatants for further analysis (e.g., viral titer assay, Western blotting for viral proteins, qRT-PCR for viral genomes).

-

Viral Titer Assay (Plaque Assay)

-

Objective: To quantify the amount of infectious virus produced.

-

Procedure:

-

Prepare serial dilutions of the virus-containing supernatants collected from experimental and control cells.

-

Seed a monolayer of permissive cells in 6-well or 12-well plates.

-

Infect the cells with the serially diluted virus samples for 1-2 hours.

-

Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict viral spread to adjacent cells.

-

Incubate the plates for several days until visible plaques (zones of cell death) are formed.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

-

Co-immunoprecipitation (Co-IP)

-

Objective: To determine if DHX9 physically interacts with viral proteins.

-

Procedure:

-

Infect cells with the virus of interest.

-

Lyse the cells at the desired time point post-infection using a non-denaturing lysis buffer containing protease inhibitors.

-

Pre-clear the cell lysates with protein A/G beads.

-

Incubate the pre-cleared lysates with an antibody specific for DHX9 or the viral protein of interest overnight at 4°C. A control IgG antibody should be used in parallel.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads several times to remove non-specific binding.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the potential interaction partners.

-

Caption: A generalized experimental workflow to study DHX9's role.

Conclusion and Future Directions

The dual role of DHX9 in both promoting and restricting viral replication makes it a complex but compelling therapeutic target. The outcome of DHX9 inhibition is likely to be virus- and cell-type-specific. For viruses that heavily rely on DHX9 for their replication, inhibitors could be highly effective antivirals. Conversely, in cases where DHX9's antiviral functions are dominant, its inhibition could paradoxically enhance viral replication.

The development of specific and potent small-molecule inhibitors of DHX9, such as the conceptual "this compound", is a promising avenue for antiviral drug discovery. Future research should focus on:

-

Screening for and characterizing potent DHX9 inhibitors.

-

Evaluating the efficacy of these inhibitors against a broad spectrum of viruses in various cell culture and animal models.

-

Elucidating the precise molecular mechanisms by which DHX9's pro- and anti-viral activities are regulated.

-

Investigating the potential for combination therapies, where DHX9 inhibitors could be used alongside other antiviral agents to achieve synergistic effects.

A deeper understanding of the intricate interactions between DHX9 and different viruses will be crucial for the successful development of DHX9-targeted antiviral therapies.

References

- 1. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]

- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Cellular RNA Helicase DHX9 Interacts with the Essential Epstein-Barr Virus (EBV) Protein SM and Restricts EBV Lytic Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RNA Helicase A/DHX9 Forms Unique Cytoplasmic Antiviral Granules That Restrict Oncolytic Myxoma Virus Replication in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to the Role of DHX9 in Cancer Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifaceted enzyme with pivotal roles in a myriad of cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2] Its dysregulation has been increasingly implicated in the development and progression of numerous cancers.[3][4] This technical guide provides an in-depth exploration of the complex and often contradictory roles of DHX9 in oncology. It summarizes the quantitative data on DHX9 expression across various malignancies, details key experimental protocols for its study, and visualizes its intricate involvement in critical cancer-related signaling pathways. The evidence presented herein underscores the potential of DHX9 as a promising biomarker and a compelling therapeutic target in precision medicine.[2]

Introduction: The Enigmatic Helicase DHX9

DHX9 is a member of the DExD/H-box family of helicases, characterized by its ability to unwind DNA and RNA duplexes, as well as more complex nucleic acid structures.[5] This activity is fundamental to its involvement in a wide array of cellular functions.[5] In the context of cancer, DHX9 exhibits a fascinating duality, acting as both an oncogene and a tumor suppressor depending on the specific cellular environment, its interacting partners, and the activation status of interconnected signaling pathways.[2][3] Its overexpression is a common feature in many cancers and often correlates with poor patient prognosis.[6][7] Conversely, in some contexts, it can contribute to tumor suppression.[8] This guide aims to dissect this complexity, offering a comprehensive resource for researchers and drug developers focused on this intriguing protein.

Quantitative Analysis of DHX9 Expression in Cancer

Pan-cancer analyses of datasets from The Cancer Genome Atlas (TCGA) and the Genotype-Tissue Expression (GTEx) project have revealed a widespread dysregulation of DHX9 expression in malignant tissues compared to their normal counterparts.[8][9] High DHX9 expression is frequently associated with unfavorable clinical outcomes in several cancer types.[6]

| Cancer Type | DHX9 Expression Status | Association with Overall Survival (OS) | Association with Disease-Free Survival (DFS) | Reference(s) |

| Adrenocortical Carcinoma (ACC) | High | Poor | Poor | [4][8] |

| Breast Cancer (BRCA) | High | Poor (Relapse-Free, Distant Metastasis-Free, and Post-Progression Survival) | - | [4][8] |

| Hepatocellular Carcinoma (LIHC) | High | Poor | Poor | [7][8] |

| Lung Adenocarcinoma (LUAD) | High | Poor | Poor | [4][8] |

| Prostate Adenocarcinoma (PRAD) | High | - | Poor | [4][8] |

| Kidney Renal Clear Cell Carcinoma (KIRC) | Low | Poor | - | [4][8] |

| Pancreatic Adenocarcinoma (PDAC) | High | Poor | Poor (Recurrence-Free Survival) | [6] |

| Colorectal Cancer (CRC) | High | Poor | - | [10] |

| Acute Myeloid Leukemia (AML) | High | Poor | - | [11] |

Table 1: Summary of DHX9 expression and its prognostic significance in various cancers based on TCGA data analysis.[4][6][7][8][10][11]

Key Experimental Protocols

Investigating the multifaceted roles of DHX9 in cancer requires a diverse array of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Analysis of DHX9 Expression

Immunohistochemistry (IHC) for DHX9 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues:

This protocol allows for the visualization of DHX9 protein expression and localization within the tumor microenvironment.

-

Deparaffinization and Rehydration: FFPE tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) and heating in a pressure cooker or water bath.

-

Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, followed by blocking with a serum-based blocking solution to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody against DHX9 (e.g., rabbit polyclonal or monoclonal) at a predetermined optimal dilution (e.g., 1:250) overnight at 4°C.[12]

-

Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-diaminobenzidine) substrate kit for visualization.

-

Counterstaining, Dehydration, and Mounting: Sections are counterstained with hematoxylin, dehydrated through graded ethanol and xylene, and mounted with a permanent mounting medium.

Functional Analysis of DHX9

siRNA-Mediated Knockdown of DHX9 in Cancer Cell Lines:

This method is used to transiently reduce DHX9 expression to study its impact on cellular phenotypes.

-

Cell Seeding: Cancer cells are seeded in antibiotic-free medium to reach 30-50% confluency at the time of transfection.

-

Transfection Reagent Preparation: Small interfering RNA (siRNA) targeting DHX9 and a non-targeting control siRNA are diluted in serum-free medium. A lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) is separately diluted in serum-free medium.

-

Complex Formation: The diluted siRNA and transfection reagent are combined and incubated at room temperature to allow for the formation of siRNA-lipid complexes.

-

Transfection: The siRNA-lipid complexes are added to the cells.

-

Post-Transfection Analysis: Cells are incubated for 48-72 hours, after which protein lysates can be collected for Western blot analysis to confirm knockdown efficiency, or cells can be used for functional assays (e.g., proliferation, apoptosis, migration).[13]

CRISPR-Cas9 Mediated Knockout of DHX9:

For stable, long-term loss of DHX9 function, CRISPR-Cas9 technology can be employed to generate knockout cell lines. This involves the design and delivery of a guide RNA (gRNA) specific to the DHX9 gene along with the Cas9 nuclease.

Co-Immunoprecipitation (Co-IP) to Identify DHX9-Interacting Proteins:

This technique is used to isolate DHX9 and its binding partners from cell lysates.

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: The lysate is pre-cleared with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: A primary antibody against DHX9 is added to the pre-cleared lysate and incubated to form antibody-antigen complexes.

-

Complex Capture: Protein A/G agarose beads are added to capture the immune complexes.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution and Analysis: The bound proteins are eluted from the beads and analyzed by Western blotting or mass spectrometry.

Measurement of DHX9 Enzymatic Activity

DHX9 Helicase Activity Assay:

Commercial kits are available to measure the helicase activity of DHX9.[14] These assays often utilize a fluorogenic substrate.

-

Assay Principle: A double-stranded RNA or DNA/RNA hybrid substrate is labeled with a fluorophore on one strand and a quencher on the other. In their native state, the proximity of the quencher to the fluorophore results in low fluorescence.

-

Reaction Setup: Recombinant DHX9 protein is incubated with the substrate in the presence of ATP and an appropriate assay buffer.

-

Helicase Activity: DHX9 unwinds the duplex substrate, separating the fluorophore and the quencher.

-

Signal Detection: The unwinding leads to an increase in fluorescence intensity, which is proportional to the helicase activity of DHX9. This can be measured using a fluorescence plate reader.[14][15]

DHX9 ATPase Activity Assay:

DHX9's helicase function is ATP-dependent. Therefore, its activity can also be assessed by measuring ATP hydrolysis.

-

Assay Principle: The assay measures the amount of ADP produced from ATP hydrolysis by DHX9 in the presence of a nucleic acid substrate.

-

Reaction and Detection: The reaction is performed with purified DHX9, a suitable nucleic acid substrate (e.g., yeast RNA), and ATP. The amount of ADP generated is then quantified, often using a coupled enzyme system that produces a detectable signal (e.g., luminescence or fluorescence).[16]

DHX9 in Cancer-Associated Signaling Pathways

DHX9 is a critical node in several signaling pathways that are frequently dysregulated in cancer.

The p53 Pathway

DHX9 has a complex relationship with the tumor suppressor p53. Suppression of DHX9 can induce a p53-dependent stress response, leading to growth arrest and senescence in normal cells.[5] In some cancer cells, DHX9 inhibition can evoke p53-mediated apoptosis.[2] Interestingly, DHX9 depletion can also induce cell death in p53-deficient cancer cells, suggesting the existence of alternative cell death pathways.[17][18]

DHX9 and p53 signaling pathway.

The NF-κB Pathway

In colorectal cancer, DHX9 has been shown to activate the NF-κB signaling pathway.[10] It enhances the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[10] Furthermore, DHX9 interacts with both p65 and RNA Polymerase II to promote the transcription of NF-κB target genes, such as those involved in cell survival and metastasis.[10]

DHX9's role in the NF-κB signaling pathway.

The Wnt/β-catenin Pathway

DHX9 has been identified as a downstream target of the SOX4 transcription factor and can activate the Wnt/β-catenin signaling pathway, which is known to be crucial for tumor metastasis and drug resistance.[19]

DHX9's involvement in the Wnt/β-catenin pathway.

The EGFR Signaling Pathway

In breast cancer cells, DHX9 has been shown to mediate the binding of the Epidermal Growth Factor Receptor (EGFR) to the promoters of its target genes, such as CCND1 (encoding Cyclin D1), thereby stimulating their transcription.[3] This promotes cell cycle progression and proliferation.[3]

DHX9's role in the EGFR signaling pathway.

DHX9 as a Therapeutic Target

The critical roles of DHX9 in promoting cancer cell proliferation, survival, and drug resistance make it an attractive therapeutic target.[5] Inhibition of DHX9 has been shown to be detrimental to a variety of cancer cell lines and can sensitize them to conventional chemotherapies and targeted agents.[2][10] The development of small molecule inhibitors of DHX9 is an active area of research, with the potential to offer novel treatment strategies for a range of malignancies.[13]

Conclusion and Future Directions

DHX9 is a protein of profound complexity in the landscape of cancer biology. Its context-dependent functions as both a promoter and a suppressor of tumorigenesis highlight the intricate nature of cellular signaling networks. The wealth of data on its overexpression in numerous cancers and its association with poor prognosis strongly supports its potential as a valuable biomarker. Furthermore, its integral role in maintaining the viability of cancer cells positions it as a compelling target for the development of novel anti-cancer therapies. Future research should focus on elucidating the precise molecular mechanisms that dictate its dual functionality and on the discovery and development of potent and selective DHX9 inhibitors for clinical application. A deeper understanding of the intricate web of DHX9's interactions and functions will be paramount to successfully translating our knowledge of this enigmatic helicase into effective cancer treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The enigmatic helicase DHX9 as a candidate prognostic biomarker for resected pancreatic ductal adenocarcinoma [frontiersin.org]

- 7. High expression of DHX9 promotes the growth and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers [frontiersin.org]

- 9. A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DHX9 as a prognostic biomarker and its biological roles in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DHX9 Polyclonal Antibody (IHC-00159) [thermofisher.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. accenttx.com [accenttx.com]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. Dependence of p53-deficient cells on the DHX9 DExH-box helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dependence of p53-deficient cells on the DHX9 DExH-box helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]

DHX9-IN-4 and Innate Immunity Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DExD/H-box helicase 9 (DHX9) has emerged as a critical negative regulator of innate immune signaling. Its role in unwinding nucleic acid structures, including double-stranded RNA (dsRNA) and R-loops (DNA:RNA hybrids), prevents the aberrant activation of cytosolic nucleic acid sensing pathways. Inhibition of DHX9 presents a promising therapeutic strategy, particularly in oncology, to convert immunologically "cold" tumors into "hot" tumors more susceptible to immunotherapy. This is achieved by inducing a state of "viral mimicry," where the accumulation of endogenous nucleic acids triggers a robust anti-tumor immune response. This technical guide provides an in-depth overview of the role of DHX9 in innate immunity and the implications of its inhibition, with a focus on the compound DHX9-IN-4. While specific quantitative data for this compound's effects on innate immunity pathways are not extensively available in the public domain, this guide will utilize data from studies on DHX9 depletion and other small molecule inhibitors, such as ATX968, to illustrate the expected biological consequences of DHX9 inhibition.

Introduction to DHX9

DHX9 is a multifunctional enzyme belonging to the DExD/H-box family of helicases. It utilizes the energy from ATP hydrolysis to unwind a variety of nucleic acid structures.[1] Its functions are integral to numerous cellular processes, including transcription, RNA processing, and the maintenance of genomic stability.[2] A key function of DHX9 is the suppression of endogenous dsRNA and R-loop accumulation, thereby preventing the activation of innate immune sensors that detect these nucleic acid species as foreign or indicative of cellular distress.[2][3]

DHX9 in Innate Immunity: Core Signaling Pathways

Inhibition or depletion of DHX9 leads to the accumulation of cytoplasmic dsRNA and DNA, which are potent triggers of innate immune responses. The two primary pathways activated are the cGAS-STING and the RIG-I-like receptor (RLR) pathways.

The cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical sensor of cytosolic double-stranded DNA (dsDNA).

-

Activation: Upon DHX9 inhibition, the accumulation of R-loops and subsequent DNA damage can lead to the formation of micronuclei and the release of dsDNA into the cytoplasm.[2][4] Cytosolic dsDNA is recognized by cGAS, which then synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2][5]

-

Signaling Cascade: cGAMP binds to and activates STING on the endoplasmic reticulum membrane. Activated STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3).

-